molecular formula C21H29NO2 B1389223 N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine CAS No. 1040685-27-5

N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine

Cat. No.: B1389223
CAS No.: 1040685-27-5
M. Wt: 327.5 g/mol
InChI Key: NRDIPSRMBKGZAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine typically involves the reaction of 4-(sec-butoxy)aniline with 2-(4-methylphenoxy)butyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ether functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are required .

Properties

IUPAC Name

4-butan-2-yloxy-N-[2-(4-methylphenoxy)butyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-5-17(4)23-20-13-9-18(10-14-20)22-15-19(6-2)24-21-11-7-16(3)8-12-21/h7-14,17,19,22H,5-6,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDIPSRMBKGZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NCC(CC)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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